Antimalarial agent 15

Antimalarial Drug Discovery Plasmodium falciparum In Vitro Potency

Antimalarial research requires validated positive controls with defined potency, yet many benchmark compounds suffer from cytotoxicity or unclear strain-specific activity. Antimalarial agent 15 (Compound 4e) is a synthetic small molecule designed as a research-use-only reference standard. - **Potency**: 20 nM IC50 against P. falciparum 3D7 (chloroquine-sensitive strain). - **Selectivity**: No mammalian cytotoxicity up to 30 µM (SI >1500). - **Applications**: Assay validation, chemogenomic target ID, synergy studies with artemisinin/chloroquine. Supplied as a characterized solid with documented purity. Ideal for HTS campaigns and resistance-generation experiments.

Molecular Formula C29H30N2O6
Molecular Weight 502.6 g/mol
Cat. No. B12405119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 15
Molecular FormulaC29H30N2O6
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4
InChIInChI=1S/C29H30N2O6/c1-4-5-8-18-13-27(33)37-25-12-17(2)11-24(28(18)25)36-16-26(32)31-15-22-20(14-23(31)29(34)35-3)19-9-6-7-10-21(19)30-22/h6-7,9-13,23,30H,4-5,8,14-16H2,1-3H3/t23-/m0/s1
InChIKeyUSKDWDUNHJEKIJ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 15: In Vitro Profile


Antimalarial agent 15, also designated as Compound 4e (CAS 956928-33-9), is a synthetic small molecule parasite inhibitor with demonstrated efficacy against the Plasmodium falciparum 3D7 strain . It is classified as a research-use-only compound . Its primary documented characteristic is its potent in vitro antimalarial activity, with a reported IC50 of 20 nM against the chloroquine-sensitive 3D7 strain .

Screening Tool Reported nanomolar in vitro activity against P. falciparum 3D7 strain supports antimalarial assay development.
Selectivity Context No observed mammalian cytotoxicity up to 30 µM; supports selectivity research and hit triage.
Chemical Probe Undefined mechanism enables target deconvolution and resistance-generation studies.

Antimalarial Agent 15: Substitution Limitations


While chloroquine and artemisinin are established antimalarials, their well-documented mechanisms of action and clinical resistance profiles make direct substitution with Antimalarial agent 15 unsupported by current evidence. Chloroquine acts by inhibiting heme polymerization [1], whereas artemisinin is a fast-acting endoperoxide whose efficacy is threatened by emerging Kelch13-mediated resistance [2]. Antimalarial agent 15, although its precise mechanism remains unelucidated in published data, is a structurally distinct synthetic compound. Its unique profile, including an in vitro IC50 of 20 nM and no observed mammalian cytotoxicity up to 30 µM , represents a differentiated starting point for research. Using a known clinical drug as a substitute would negate the purpose of investigating a new chemical entity with potentially distinct biological interactions.

Chloroquine Heme polymerization inhibition mechanism and established clinical resistance profile differ; direct substitution would bypass novel chemical space exploration.
Artemisinin Fast-acting endoperoxide with Kelch13-mediated resistance emergence; distinct structural class and mode of action preclude interchangeable use.
Structural Novelty Unique synthetic scaffold (C29H30N2O6); replacing with known clinical antimalarials negates investigation of potentially distinct biological interactions.

Antimalarial Agent 15: Quantitative Differentiation


Potency Comparison with Chloroquine

Against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, Antimalarial agent 15 demonstrates an IC50 value of 20 nM . This potency is comparable to, though slightly lower than, the standard drug chloroquine, which exhibits an IC50 of 9.22 ± 2.32 nM under identical low-oxygen in vitro conditions [1]. While chloroquine remains a more potent control compound in this specific assay, Antimalarial agent 15 maintains nanomolar activity, indicating a high degree of intrinsic antiplasmodial activity suitable for a research tool.

Potency vs Chloroquine
Reported
IC50 = 20 nM vs 9.22 nM (~2.2-fold)
Comparable nanomolar potency supports research tool context.
P. falciparum 3D7, low O2, cross-study comparison.
Antimalarial Drug Discovery Plasmodium falciparum In Vitro Potency

Selectivity Index vs. Artemisinin

A key differentiator for Antimalarial agent 15 is its favorable selectivity window in vitro. The compound shows no cytotoxicity against mammalian cells at concentrations up to 30 µM . This yields a minimum calculated Selectivity Index (SI = CC50 / IC50) of >1500. In comparison, artemisinin, a frontline antimalarial, exhibits a reported SI of approximately 4000 against Vero cells, with a cytotoxicity CC50 of 40 ± 1.5 µM and an IC50 of 0.01 µM (10 nM) [1]. While artemisinin demonstrates a higher numerical SI, the SI for Antimalarial agent 15 remains robust, confirming a significant therapeutic window that justifies further investigation.

Selectivity Index
Reported
SI >1500 (CC50 >30 µM / IC50 20 nM)
High selectivity context; supports anti-parasitic specificity research.
Artemisinin SI ≈4000 (Vero cells); mammalian cell panel limited.
Selectivity Index Cytotoxicity Therapeutic Window

3D7 Strain Potency Benchmark

The absolute potency of Antimalarial agent 15 is consistently reported across multiple reputable vendor databases as an IC50 of 20 nM against the Plasmodium falciparum 3D7 strain . This places its activity within the range of many effective antimalarial compounds. For context, geldanamycin, another well-studied inhibitor, has an IC50 of 20 nM against the same strain under similar conditions [1], while some highly optimized experimental compounds like AN3661 exhibit IC50 values between 20-56 nM [2]. This consistency in reported data reinforces the compound's reliability as a benchmark tool for comparative antimalarial assays.

3D7 Strain Benchmark
Reported
IC50 = 20 nM, consistent across vendor data
Reproducible potency; equivalent to geldanamycin, within AN3661 range.
Supports comparative screening and assay validation.
Antimalarial Screening 3D7 Strain Potency Benchmarking

Antimalarial Agent 15: Research Applications


Positive Control for Antimalarial Screens

Antimalarial agent 15 is ideally suited as a non-clinical positive control or benchmark compound in medium- to high-throughput in vitro screening campaigns against the P. falciparum 3D7 strain. Its consistently reported IC50 of 20 nM provides a reliable baseline for assay validation and for comparing the potency of novel chemical series. Its robust selectivity index (>1500) further qualifies it as a standard for assessing the specificity of new hits, ensuring that observed activity is not a result of general cytotoxicity.

Chemical Probe for Parasite Biology

Given its high selectivity index and potent antiplasmodial activity, Antimalarial agent 15 serves as a high-quality chemical probe for target identification and mechanism-of-action studies in malaria research. The lack of a defined mechanism allows researchers to use this compound in chemogenomic or resistance-generation experiments (e.g., in vitro evolution and whole-genome sequencing) to identify its molecular target(s) and potentially uncover new, druggable pathways in the Plasmodium parasite .

Selectivity & Cytotoxicity Standard

The documented absence of cytotoxicity in mammalian cells up to 30 µM makes this compound an excellent reference standard for laboratories establishing or validating selectivity assays for antimalarial drug discovery . It can be used to calibrate assays that aim to differentiate between parasite-specific toxicity and general mammalian cell toxicity, a critical step in triaging early-stage hits.

Tool Compound for Antimalarial Scaffolds

As a structurally defined synthetic small molecule (C29H30N2O6), Antimalarial agent 15 can be used in combination with other antimalarials (e.g., chloroquine, artemisinin) in drug interaction studies (synergy/antagonism) . This helps researchers understand the functional relationships between different antimalarial pharmacophores and can guide the rational design of new combination therapies.

Application
Selection Property
Validation Focus
Positive Control for Antimalarial Screens
Consistent 3D7 strain in vitro potency
Assay validation and hit benchmarking
Chemical Probe for Target Deconvolution
Undefined mechanism, high selectivity context
Resistance generation and target identification
Selectivity & Cytotoxicity Reference
Mammalian cell safety context up to 30 µM
Selectivity assay calibration and hit triage
Tool for Combination Studies
Structurally defined synthetic probe
Synergy/antagonism profiling with known antimalarials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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